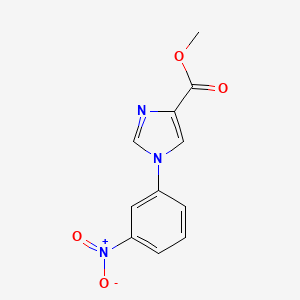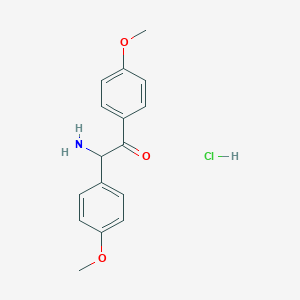
1-Methoxyiminoindan-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyiminoindan-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indan ring system, which is further modified by a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of 1-Methoxyiminoindan-5-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indan ring system, which can be derived from commercially available starting materials.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a series of reactions, including the use of boron reagents such as boronic esters or boron trifluoride.
Methoxyimino Group Addition: The methoxyimino group is added to the indan ring system through a reaction with methoxyamine hydrochloride under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methoxyiminoindan-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The methoxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxyiminoindan-5-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methoxyiminoindan-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and enzyme inhibition . The methoxyimino group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Methoxyiminoindan-5-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane . While these compounds share the boronic acid functional group, this compound is unique due to its indan ring system and methoxyimino group, which confer distinct reactivity and selectivity. Similar compounds include:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used as a reducing agent and in hydroboration reactions.
Benzoxaborole: Known for its applications in medicinal chemistry, particularly as an antifungal agent.
Eigenschaften
Molekularformel |
C10H12BNO3 |
|---|---|
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
(1-methoxyimino-2,3-dihydroinden-5-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3 |
InChI-Schlüssel |
UVWBADYWXYEXEE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(RS)-N-Acetyl-[b-(2-pyridyl)]alanine](/img/structure/B8604983.png)
![4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide](/img/structure/B8604986.png)


![(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8605016.png)






